molecular formula C14H13N3 B232390 2-Anilino-2-pyridin-3-ylpropanenitrile

2-Anilino-2-pyridin-3-ylpropanenitrile

Cat. No.: B232390
M. Wt: 223.27 g/mol
InChI Key: HQAJLDUHPSSFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-2-pyridin-3-ylpropanenitrile is an organic compound that features a pyridine ring and an aniline moiety connected through a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-2-pyridin-3-ylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine with an aniline derivative in the presence of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the use of pyridinylboronic acids and esters, which can be synthesized through halogen-metal exchange followed by borylation . This approach allows for the selective formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-2-pyridin-3-ylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Anilino-2-pyridin-3-ylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-2-pyridin-3-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

2-Anilino-2-pyridin-3-ylpropanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-anilino-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H13N3/c1-14(11-15,12-6-5-9-16-10-12)17-13-7-3-2-4-8-13/h2-10,17H,1H3

InChI Key

HQAJLDUHPSSFDV-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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